![molecular formula C12H9N3S B187923 N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine CAS No. 22394-38-3](/img/structure/B187923.png)
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine, also known as ITA, is a synthetic compound with potential therapeutic applications. ITA belongs to the class of indole-based compounds, which have gained significant attention due to their diverse biological activities.
科学研究应用
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown promising results in various scientific research applications. It has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potent activity against various bacterial and viral strains. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine exerts its biological activity by modulating various cellular pathways. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.
生化和生理效应
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and diabetes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to improve glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to improve cognitive function and memory, which makes it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown potent biological activity at low concentrations, which makes it a cost-effective compound for use in various assays. However, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which makes it challenging to store and handle. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several potential future directions in scientific research. It can be further investigated for its use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be used as a lead compound to develop new drugs with improved pharmacological properties. Finally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be studied for its potential use as a diagnostic tool for various diseases.
合成方法
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be synthesized using a straightforward method that involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then treated with formaldehyde to yield N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
属性
CAS 编号 |
22394-38-3 |
|---|---|
产品名称 |
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine |
分子式 |
C12H9N3S |
分子量 |
227.29 g/mol |
IUPAC 名称 |
(E)-1-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11-10(3-1)9(7-14-11)8-15-12-13-5-6-16-12/h1-8,14H/b15-8+ |
InChI 键 |
PRTNCQMOBODVPV-CMDGGOBGSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C/NC3=NC=CS3)/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=NC=CS3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CNC3=NC=CS3)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
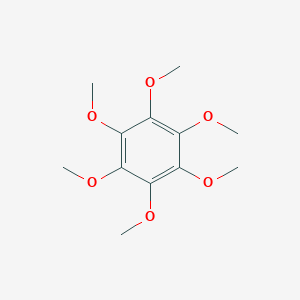
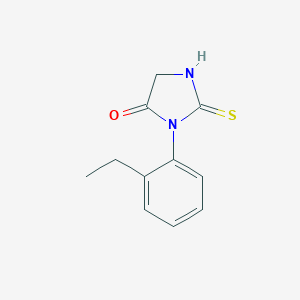
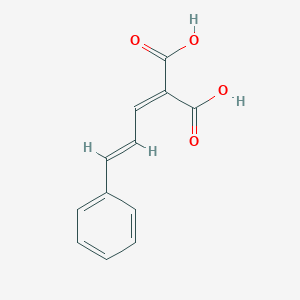
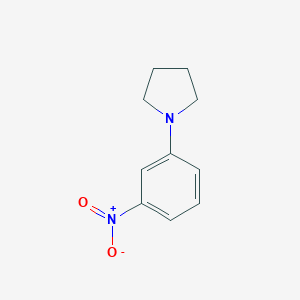
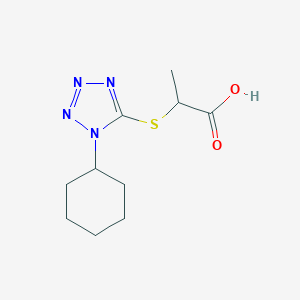
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

